2,4'-Disulfonyl vs. 4,4'-Disulfonyl Biphenyl Scaffold: Distinct Target Engagement Profile Inferred from Carbonic Anhydrase SAR
The 4,4'-disulfonyl biphenyl scaffold has been extensively characterized as a carbonic anhydrase (CA) inhibitor pharmacophore, with bis-sulfonamide derivatives showing hCA IX inhibition constants (Ki) of 23–79 nM and hCA II Ki values of 21–129 nM, accompanied by tumor cell growth inhibition with GI50 values of 0.74–10.0 µg/mL against HCT116, H460, and MCF-7 lines [1]. The target compound CAS 2249525-26-4 incorporates a 2,4'-disulfonyl biphenyl architecture that introduces asymmetry and altered sulfonamide geometry, which is expected to shift CA isozyme selectivity and cytotoxicity profiles relative to the symmetric 4,4'-series [2]. Although direct CA inhibition data for CAS 2249525-26-4 have not been publicly disclosed, the established SAR within biphenylsulfonamide CA inhibitors indicates that the disulfonyl positional isomerism is a critical determinant of target engagement [1].
| Evidence Dimension | Carbonic anhydrase IX inhibition potency (Ki) |
|---|---|
| Target Compound Data | Not publicly reported for this specific endpoint |
| Comparator Or Baseline | 4,4'-biphenyl disulfonyl bis-sulfonamide analogs: hCA IX Ki = 23–79 nM [1] |
| Quantified Difference | Directional shift predicted based on SAR; magnitude unquantified pending direct measurement |
| Conditions | In vitro CA inhibition assay (stopped-flow CO2 hydration method) [1] |
Why This Matters
Investigators screening for CA IX inhibitors must not assume that a 2,4'-disulfonyl biphenyl benzimidazole will reproduce the potency or selectivity profile of the established 4,4'-series; the asymmetric scaffold may unlock selectivity advantages inaccessible to symmetric analogs.
- [1] Morsy, S. M. I., Badawi, A. M., Cecchi, A., Scozzafava, A., & Supuran, C. T. (2009). Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 499–505. View Source
- [2] Kleemann, H.-W., Lang, H. J., Schwark, J.-R., Weichert, A., et al. (2000). Biphenylsulfonyl-substituted imidazole derivatives, their preparation process, their use as a drug or diagnostic agent and drug containing them. WO 2000003994 A3. View Source
